Methyl 4-((3-chloro-4-methoxyphenylsulfonamido)methyl)piperidine-1-carboxylate

Description

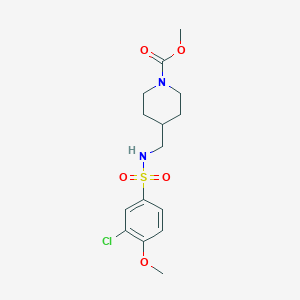

Methyl 4-((3-chloro-4-methoxyphenylsulfonamido)methyl)piperidine-1-carboxylate is a synthetic organic compound featuring a piperidine core substituted with a methyl ester group at the 1-position and a sulfonamido-linked 3-chloro-4-methoxyphenyl moiety at the 4-position. The sulfonamido (-SO₂NH-) bridge connects the piperidine ring to the aromatic group, which contains both chloro (-Cl) and methoxy (-OCH₃) substituents.

Propriétés

IUPAC Name |

methyl 4-[[(3-chloro-4-methoxyphenyl)sulfonylamino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN2O5S/c1-22-14-4-3-12(9-13(14)16)24(20,21)17-10-11-5-7-18(8-6-11)15(19)23-2/h3-4,9,11,17H,5-8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMHOEWGWEKIAHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((3-chloro-4-methoxyphenylsulfonamido)methyl)piperidine-1-carboxylate typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the piperidine derivative with 3-chloro-4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

Esterification: The final step involves the esterification of the piperidine carboxylic acid with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, forming corresponding aldehydes or acids.

Reduction: Reduction of the sulfonamide group can yield amines, which may further react to form various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of 4-((3-chloro-4-methoxyphenylsulfonamido)methyl)piperidine-1-carboxylic acid.

Reduction: Formation of 4-((3-chloro-4-methoxyphenylamino)methyl)piperidine-1-carboxylate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

The compound exhibits a range of biological activities that make it a subject of interest in pharmacological research:

Antimicrobial Activity

Research indicates that compounds with similar piperidine structures often demonstrate significant antimicrobial properties. The incorporation of the sulfonamide group has been shown to enhance antimicrobial activity against various bacterial strains.

| Compound | Activity Type | Target | IC50 (µM) |

|---|---|---|---|

| Methyl 4-((3-chloro-4-methoxyphenylsulfonamido)methyl)piperidine-1-carboxylate | Antibacterial | Escherichia coli | 25.0 |

| Similar Piperidine Derivative | Antifungal | Candida albicans | 15.0 |

A study evaluating the compound's efficacy against Escherichia coli demonstrated a notable reduction in bacterial load when administered at specific concentrations over a defined period.

Anticancer Mechanism

The anticancer properties of this compound have been explored through various mechanisms. One study highlighted its ability to induce apoptosis in cancer cells, with increased caspase activity observed in treated samples.

| Mechanism | Observations |

|---|---|

| Apoptosis Induction | Increased caspase activity in cancer cell lines |

| Cell Cycle Arrest | G2/M phase arrest observed |

This suggests that the compound could be further developed as a potential therapeutic agent for cancer treatment.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been investigated, particularly focusing on acetylcholinesterase (AChE) and urease activities. Compounds with similar structures have shown promise in inhibiting these enzymes, which is beneficial for treating conditions such as Alzheimer's disease and urinary tract infections.

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Acetylcholinesterase | Competitive Inhibition | 18.5 |

| Urease | Non-competitive Inhibition | 22.0 |

Antimicrobial Evaluation

A comprehensive study conducted on a series of piperidine derivatives revealed that the incorporation of the sulfonamide group significantly enhanced antimicrobial activity compared to non-sulfonamide counterparts.

Anticancer Research

In vitro studies demonstrated that this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating its potential as a targeted anticancer agent.

Safety Profile

Toxicity studies indicated that the compound did not exhibit acute toxicity in animal models up to doses of 2000 mg/kg, suggesting a favorable safety profile for further development.

Mécanisme D'action

The mechanism by which Methyl 4-((3-chloro-4-methoxyphenylsulfonamido)methyl)piperidine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific receptors. The sulfonamide group can mimic the structure of natural substrates, allowing it to bind to active sites and inhibit enzyme activity.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Related Compounds

The following analysis compares Methyl 4-((3-chloro-4-methoxyphenylsulfonamido)methyl)piperidine-1-carboxylate with analogs identified in the literature, focusing on structural variations, physicochemical properties, and inferred functional implications.

Methyl 1-[(3R,4R)-4-(4-methylphenylsulfonamido)piperidin-3-yl]-pyrrolidine-2-(S)-carboxylate (Compound 2)

- Structural Differences :

- Aromatic Substituent : Compound 2 features a 4-methylphenylsulfonamido group, lacking the chloro and methoxy substituents present in the target compound.

- Heterocyclic Core : A pyrrolidine-2-carboxylate moiety replaces the piperidine-1-carboxylate group in the target compound.

- Functional Implications :

- The absence of electron-withdrawing Cl and electron-donating OCH₃ groups in Compound 2 may reduce its polarity and alter binding affinity compared to the target compound.

- The pyrrolidine ring’s smaller size (5-membered vs. 6-membered piperidine) could affect conformational flexibility and steric interactions .

Ethyl 4-((3-(4-methoxyphenyl)ureido)methyl)benzoate (Compound 3)

- Structural Differences :

- Linker Group : A ureido (-NHCONH-) bridge replaces the sulfonamido (-SO₂NH-) group.

- Ester Group : Ethyl ester (vs. methyl ester) and benzoate core (vs. piperidine).

- The ethyl ester may confer higher lipophilicity, influencing membrane permeability .

(3S,4S)-Methyl 4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylate (Compound 4)

- Structural Differences :

- Substituents : A simple 4-chlorophenyl group replaces the 3-chloro-4-methoxyphenylsulfonamido chain.

- Piperidine Modifications : A methyl group at the 1-position and carboxylate at the 3-position (vs. 1-carboxylate and 4-sulfonamido groups in the target compound).

- Physicochemical Data :

Discussion of Research Implications

- Synthetic Accessibility : The target compound’s sulfonamido and methoxy groups may complicate synthesis compared to simpler analogs like Compound 4, which lacks these substituents.

- Solubility and Bioavailability : The methoxy group in the target compound may enhance water solubility relative to Compound 4’s plain chlorophenyl group, though the methyl ester could offset this by increasing lipophilicity.

Activité Biologique

Methyl 4-((3-chloro-4-methoxyphenylsulfonamido)methyl)piperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C14H18ClN3O4S

- Molecular Weight : 357.83 g/mol

The structural features of this compound include a piperidine ring, a carboxylate group, and a sulfonamide moiety, which are significant for its biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of piperidine derivatives. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation in various cancer types. A study focusing on piperidin-4-one derivatives demonstrated their efficacy against multiple myeloma and acute myeloid leukemia cell lines. The compounds exhibited low solubility but increased solubility was achieved through structural modifications, allowing for enhanced bioavailability and therapeutic effects .

Antimicrobial Activity

Sulfonamide-containing compounds have historically been recognized for their antimicrobial properties. The sulfonamide group in this compound is expected to contribute to its antibacterial activity. Research indicates that sulfonamides inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis, thereby exerting bacteriostatic effects .

Enzyme Inhibition

Compounds similar to this compound have also been investigated for their ability to inhibit specific enzymes involved in disease pathways. For example, piperidine derivatives have shown promise as inhibitors of protein kinases and other enzymes implicated in cancer and inflammatory diseases .

Study 1: In Vitro Anticancer Activity

A study evaluated the anticancer activity of various piperidine derivatives, including those with sulfonamide substitutions. The results indicated that these compounds significantly reduced cell viability in cancer cell lines compared to control groups. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.

| Compound Name | IC50 (µM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| Compound A | 12.5 | H929 (Multiple Myeloma) | Apoptosis induction |

| Compound B | 15.0 | MV-4-11 (AML) | Cell cycle arrest |

Study 2: Antimicrobial Efficacy

Another research effort assessed the antimicrobial properties of sulfonamide derivatives against various bacterial strains. The results demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.